![molecular formula C7H12N2O B599179 3,9-Diazabicyclo[4.2.1]nonan-4-one CAS No. 1210963-09-9](/img/structure/B599179.png)

3,9-Diazabicyclo[4.2.1]nonan-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

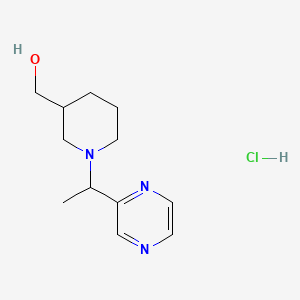

3,9-Diazabicyclo[4.2.1]nonan-4-one is a chemical compound . It is also known by its CAS Number: 1210963-09-9 .

Synthesis Analysis

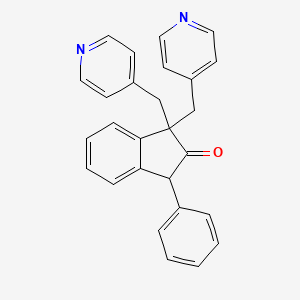

The synthesis of 3,9-Diazabicyclo[4.2.1]nonan-4-one involves a three-component [3+2] cycloaddition followed by reduction and lactamization . This process has been developed as a one-pot methodology for diastereoselective synthesis of 3,9-diazabicyclo[4.2.1]nonane-containing scaffold .Molecular Structure Analysis

The molecular structure of 3,9-Diazabicyclo[4.2.1]nonan-4-one can be represented by the InChI code: 1S/C7H12N2O/c10-7-3-5-1-2-6(9-5)4-8-7/h5-6,9H,1-4H2,(H,8,10) .Physical And Chemical Properties Analysis

3,9-Diazabicyclo[4.2.1]nonan-4-one is a powder . It has a molecular weight of 140.19 .Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds

3,9-Diazabicyclo[4.2.1]nonan-4-one is used in the synthesis of heterocyclic compounds. A three-component [3+2] cycloaddition followed by reduction and lactamization has been developed as a one-pot methodology for diastereoselective synthesis of 3,9-diazabicyclo[4.2.1]nonane-containing scaffold .

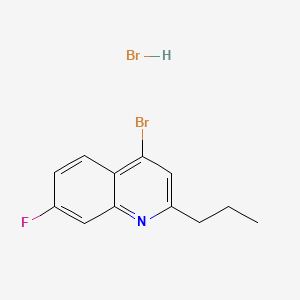

Dual Orexin Receptor Antagonists

Some diazabicyclo[4.2.1]nonane derivatives have been demonstrated as potential dual orexin receptor antagonists . These antagonists are used in the treatment of sleep disorders.

Delta Opioid Agonists

3,9-Diazabicyclo[4.2.1]nonan-4-one derivatives have also been used as delta opioid agonists . These agonists are used in pain management.

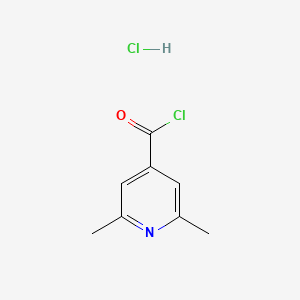

Serotonin Reuptake Inhibitors

This compound has been used in the development of serotonin reuptake inhibitors . These inhibitors are commonly used in the treatment of depression.

Dopamine Transporter Inhibitors

3,9-Diazabicyclo[4.2.1]nonan-4-one derivatives have been used as dopamine transporter inhibitors . These inhibitors are used in the treatment of Parkinson’s disease and other neurological disorders.

Antibacterial Agents

This compound has been used in the development of antibacterial agents . These agents are used to treat bacterial infections.

Antitumor Antibiotics

3,9-Diazabicyclo[4.2.1]nonan-4-one derivatives have been used in the development of antitumor antibiotics . These antibiotics are used in cancer treatment.

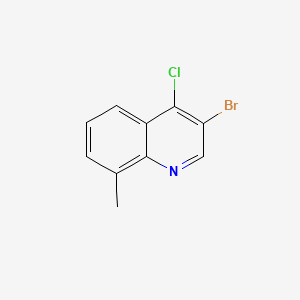

Construction of Bicyclo[3.3.1]nonanes

3,9-Diazabicyclo[4.2.1]nonan-4-one is used in the construction of bicyclo[3.3.1]nonanes . These compounds have been explored for their anticancer activities.

Safety and Hazards

Propriétés

IUPAC Name |

3,9-diazabicyclo[4.2.1]nonan-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c10-7-3-5-1-2-6(9-5)4-8-7/h5-6,9H,1-4H2,(H,8,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJDDWFBNQVXOPZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CNC(=O)CC1N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30672592 |

Source

|

| Record name | 3,9-Diazabicyclo[4.2.1]nonan-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30672592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,9-Diazabicyclo[4.2.1]nonan-4-one | |

CAS RN |

1210963-09-9 |

Source

|

| Record name | 3,9-Diazabicyclo[4.2.1]nonan-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30672592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the significance of studying the Hofmann Elimination reaction of 9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one Methiodide?

A1: The Hofmann Elimination is a classical reaction in organic chemistry used to synthesize alkenes from amines. Studying this reaction with 9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one Methiodide provides insight into:

- The influence of the bicyclic system on the reaction pathway: The presence of the bicyclic structure can influence the regioselectivity and stereoselectivity of the elimination reaction. []

- The nature of the resulting alkene product: The structure of the alkene formed can be informative about the reaction mechanism and potential rearrangements occurring during the process. []

Q2: What were the key findings of the research on the Hofmann Elimination of 9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one Methiodide?

A2: While the abstract doesn't detail specific results, the study likely focused on:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine](/img/structure/B599103.png)

![8-Bromo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine](/img/structure/B599112.png)

![N-[2-(Dimethylamino)ethyl]-N-methyl-4-[({4-[4-morpholin-4-yl-7-(2,2,2-trifluoroethyl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl]phenyl}carbamoyl)amino]benzamide](/img/structure/B599115.png)

![7-Methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B599119.png)